![molecular formula C14H22N2 B1508577 (R)-1-benzyl-3-propylpiperazine CAS No. 928025-41-6](/img/structure/B1508577.png)
(R)-1-benzyl-3-propylpiperazine
Overview
Description
(R)-1-benzyl-3-propylpiperazine, also known as BPP, is a piperazine derivative that has been studied for its potential therapeutic effects. BPP has been found to have a high affinity for the serotonin 5-HT1A receptor, which has been linked to the regulation of mood, anxiety, and stress.
Mechanism of Action
(R)-1-benzyl-3-propylpiperazine has been found to bind to the serotonin 5-HT1A receptor with high affinity, leading to the activation of downstream signaling pathways. The activation of these pathways has been linked to the regulation of mood, anxiety, and stress. This compound has also been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in regulating mood and emotion.
Biochemical and Physiological Effects
This compound has been found to have anxiolytic and antidepressant effects in animal models. This compound has also been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in regulating mood and emotion. This compound has been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.
Advantages and Limitations for Lab Experiments
(R)-1-benzyl-3-propylpiperazine has a high affinity for the serotonin 5-HT1A receptor, making it a useful tool for studying the role of this receptor in regulating mood, anxiety, and stress. This compound has also been found to have anxiolytic and antidepressant effects in animal models, making it a potential therapeutic agent. However, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Future Directions
Future research on (R)-1-benzyl-3-propylpiperazine could focus on its potential therapeutic effects on mood disorders such as depression and anxiety. Further studies in animal models and human clinical trials could help establish the safety and efficacy of this compound as a therapeutic agent. Additionally, research could focus on the development of more potent and selective this compound analogs, as well as the elucidation of the downstream signaling pathways activated by this compound.
Scientific Research Applications
(R)-1-benzyl-3-propylpiperazine has been studied for its potential therapeutic effects on mood disorders such as depression and anxiety. This compound has been found to have a high affinity for the serotonin 5-HT1A receptor, which has been linked to the regulation of mood, anxiety, and stress. This compound has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a therapeutic agent.
properties
IUPAC Name |
(3R)-1-benzyl-3-propylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-6-14-12-16(10-9-15-14)11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMYGGQXKJSJMT-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCN1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(CCN1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725477 | |
Record name | (3R)-1-Benzyl-3-propylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90725477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
928025-41-6 | |
Record name | (3R)-1-Benzyl-3-propylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90725477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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